2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole core linked to a thiophene ring. Key structural elements include:
- A 1,2,4-oxadiazol-5-yl group substituted with a 3-ethoxyphenyl moiety.
- A thiophene-3-sulfonamide backbone with N-methyl and N-(3-methylphenyl) substituents.
This compound’s design combines aromatic and heterocyclic components, likely targeting pharmacological or material science applications. The ethoxy group enhances lipophilicity, while the sulfonamide moiety may contribute to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-28-18-10-6-8-16(14-18)21-23-22(29-24-21)20-19(11-12-30-20)31(26,27)25(3)17-9-5-7-15(2)13-17/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASRAUBMGVBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel chemical entity that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21N3O4S
- Molecular Weight : 455.6 g/mol
- CAS Number : 1251671-40-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | 1.98 ± 1.22 | Cell cycle arrest at G2/M phase |
The presence of the oxadiazole moiety in the structure is crucial for enhancing the cytotoxic effects against various cancer cell lines, as indicated by structure-activity relationship (SAR) studies .
2. Antimicrobial Activity
Compounds featuring thiophene and sulfonamide groups have been reported to possess antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis or disruption of cell wall integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
3. Anticonvulsant Activity
In related research, compounds with similar structural features were evaluated for anticonvulsant activity using picrotoxin-induced convulsion models. The results indicated that modifications to the phenyl ring significantly impacted efficacy.
Case Study 1: Anticancer Efficacy
A study involving a series of oxadiazole derivatives demonstrated that the compound exhibited potent activity against A549 lung adenocarcinoma cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in Aromatic Rings
The 3-ethoxyphenyl substituent distinguishes the target compound from analogs with alternative aryl groups. For example:
- 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide () replaces the ethoxy group with a 4-fluorophenyl and uses a 4-methoxyphenyl sulfonamide substituent.
- Fluorine (electron-withdrawing) vs. ethoxy (electron-donating): Fluorine increases metabolic stability but reduces lipophilicity compared to ethoxy.
- 4-Methoxyphenyl vs. 3-methylphenyl : Methoxy groups improve solubility but may alter steric interactions in binding pockets.
Heterocyclic Core Modifications
Replacing the 1,2,4-oxadiazole core with other heterocycles significantly alters properties:
- 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide () features a 1,2,4-triazole ring. Triazole vs. Sulfanyl-acetamide vs. Sulfonamide: The sulfonamide group in the target compound offers stronger acidity (pKa ~10) compared to sulfanyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
